

Chemical structure of 3-Bromo-2,6-dimethylbenzoic acid

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Compound of Interest

Compound Name: 3-Bromo-2,6-dimethylbenzoic acid

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An In-depth Technical Guide to **3-Bromo-2,6-dimethylbenzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2,6-dimethylbenzoic acid, a halogenated aromatic carboxylic acid, serves as a valuable building block in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and spectral characterization. While direct biological data on the parent compound is limited, its structural motifs are present in various biologically active molecules, suggesting its potential as a scaffold in drug discovery. This document aims to be a foundational resource for professionals engaged in the research and development of novel chemical entities.

Chemical Structure and Properties

3-Bromo-2,6-dimethylbenzoic acid is a disubstituted benzoic acid with a bromine atom at the 3-position and two methyl groups at the 2- and 6-positions of the benzene ring.

Chemical Structure:

Molecular Formula: $C_9H_9BrO_2$ [\[1\]](#)[\[2\]](#)

Molecular Weight: 229.07 g/mol [\[2\]](#)

CAS Number: 123278-07-9[1]

IUPAC Name: **3-bromo-2,6-dimethylbenzoic acid**[1]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of **3-Bromo-2,6-dimethylbenzoic acid** is presented in Table 1.

Property	Value	Reference
Physical Form	Solid	[1]
Purity	98%	[1]
Storage Temperature	Ambient Storage	[1]
Monoisotopic Mass	227.97859 Da (Predicted)	[3]
XlogP	2.9 (Predicted)	[3]

Table 1: Physicochemical Properties of **3-Bromo-2,6-dimethylbenzoic acid**

Synthesis of 3-Bromo-2,6-dimethylbenzoic Acid

The synthesis of **3-Bromo-2,6-dimethylbenzoic acid** can be achieved through the direct bromination of 2,6-dimethylbenzoic acid. A general procedure for this transformation is outlined below.

Experimental Protocol: Bromination of 2,6-Dimethylbenzoic Acid

This procedure describes the synthesis of a brominated derivative of an aromatic carboxylic acid and can be adapted for the synthesis of **3-Bromo-2,6-dimethylbenzoic acid**.

Materials:

- 2,6-dimethylbenzoic acid

- Tetrabutylammonium tribromide (Bu_4NBr_3)
- Acetonitrile (MeCN)
- Potassium Phosphate (K_3PO_4)
- 15% aqueous Sodium Thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)
- Saturated aqueous Sodium Carbonate (Na_2CO_3)
- Pentane/Ethyl Acetate (EtOAc) mixture
- Magnesium Sulfate (MgSO_4)

Procedure:

- In a vial, combine 2,6-dimethylbenzoic acid (0.50 mmol, 1.0 equiv), tetrabutylammonium tribromide (Bu_4NBr_3 , 1.0 mmol, 2.0 equiv), and anhydrous potassium phosphate (K_3PO_4 , 0.50 mmol, 1.0 equiv).
- Add acetonitrile (MeCN , 2.5 mL, 0.2 M) to the vial.
- Cap the vial and stir the reaction mixture at 100 °C for 16 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Quench the reaction by adding 15% aqueous sodium thiosulfate (10.0 mL) and saturated aqueous sodium carbonate (10.0 mL).
- Extract the organic phase with a mixture of pentane/ EtOAc (95:5, 3 x 15.0 mL).
- Dry the combined organic layers over magnesium sulfate (MgSO_4).
- Remove the solvent in vacuo to yield the desired product.

Expected Outcome:

This procedure is reported to yield the desired product as a yellow oil.^[4] The reported yield for a similar reaction was 86%.^[4]

Spectral Characterization

The structural confirmation of **3-Bromo-2,6-dimethylbenzoic acid** relies on various spectroscopic techniques. While a complete set of experimental spectra for this specific compound is not readily available in the public domain, predicted data and data from analogous compounds can provide valuable insights.

Mass Spectrometry

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound. The predicted mass spectral data for various adducts of **3-Bromo-2,6-dimethylbenzoic acid** are presented in Table 2.

Adduct	m/z
[M+H] ⁺	228.98587
[M+Na] ⁺	250.96781
[M-H] ⁻	226.97131
[M+NH ₄] ⁺	246.01241
[M+K] ⁺	266.94175
[M] ⁺	227.97804
[M] ⁻	227.97914

Table 2: Predicted m/z values for **3-Bromo-2,6-dimethylbenzoic acid** adducts.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure. Although experimental spectra for **3-Bromo-2,6-dimethylbenzoic acid** are not available, the expected chemical shifts can be inferred from related structures. For instance, in the ¹H NMR spectrum of the closely related 3-bromo-2-methylbenzoic acid, the methyl protons appear as a singlet around δ 2.73 ppm, and the aromatic protons are observed in the range of δ 7.15-7.94 ppm.[5]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **3-Bromo-2,6-dimethylbenzoic acid** is expected to show characteristic absorption bands for the carboxylic acid group (O-H and C=O stretching) and the aromatic ring.

Applications in Research and Drug Development

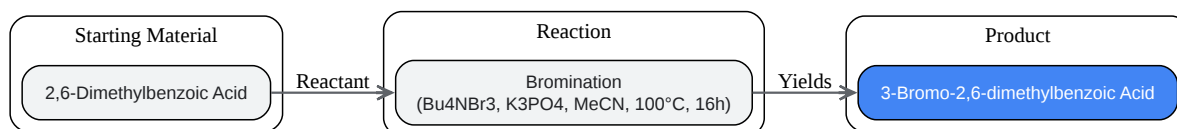
While specific biological activities of **3-Bromo-2,6-dimethylbenzoic acid** are not extensively documented, benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[6] The introduction of a bromine atom can significantly influence the biological properties of aromatic compounds.[6]

Derivatives of benzoic acid are being investigated as potential therapeutic agents for various diseases, including Alzheimer's disease, by targeting enzymes like acetylcholinesterase and carbonic anhydrases.[7] The structural framework of **3-Bromo-2,6-dimethylbenzoic acid** makes it an interesting candidate for the synthesis of novel derivatives with potential pharmacological activities.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the scientific literature detailing the involvement of **3-Bromo-2,6-dimethylbenzoic acid** in any particular signaling pathway. However, the general class of benzoic acid derivatives has been shown to modulate various cellular pathways. For instance, some benzoic acid derivatives have been found to affect the ubiquitin-proteasome and autophagy-lysosome pathways.

To illustrate a potential synthetic pathway, a diagram for the synthesis of **3-Bromo-2,6-dimethylbenzoic acid** from its precursor is provided below.



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Caption: Synthetic workflow for **3-Bromo-2,6-dimethylbenzoic acid**.

Conclusion

3-Bromo-2,6-dimethylbenzoic acid is a readily synthesizable compound with potential applications in the development of new chemical entities for research and therapeutic purposes. This guide has summarized the available information on its chemical properties, synthesis, and spectral characteristics. Further research is warranted to explore its biological activities and potential roles in modulating cellular signaling pathways, which could open new avenues for its application in drug discovery and development.

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